molecular formula C7H5BrClN3 B1528372 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1111237-76-3

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1528372
CAS No.: 1111237-76-3
M. Wt: 246.49 g/mol
InChI Key: XGBXHIJPFPEGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C7H5BrClN3 and a molecular weight of 246.49 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide in chloroform. The resulting mixture is then refluxed for 1 hour .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 221-225°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolopyrimidine Derivatives : 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has been utilized in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The compound's utility in synthesizing derivatives like 5-bromotubercidin through specific chemical reactions has been noted, and its role in nucleophilic displacement reactions has been highlighted (Hinshaw et al., 1969).
  • Antiviral Activity Studies : Research involving derivatives of this compound has explored their potential antiviral activities. For example, certain 4-substituted and 2,4-disubstituted derivatives have been tested for their effectiveness against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).

Applications in Heterocyclic Chemistry

  • Development of Thiadiazine Derivatives : A study by Rahimizadeh et al. (2007) showcases the use of this compound in creating pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This application is significant in the context of heterocyclic chemistry, where the compound serves as a key intermediate (Rahimizadeh et al., 2007).

Exploration in Medicinal Chemistry

  • Cytotoxicity and Antiviral Testing : Further research has been conducted on the cytotoxicity and antiviral properties of certain pyrrolo[2,3-d]pyrimidine derivatives. These studies are crucial in understanding the broader implications of using this compound in medicinal chemistry (Gupta et al., 1989).

Potential in Drug Development

  • Synthesis of Tubercidin Analogues : The compound has been used in the synthesis of tubercidin analogues, with some derivatives showing activity against viruses like HCMV. These findings could inform future drug development strategies (Pudlo et al., 1988).

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is not specified in the sources I found. As an intermediate in organic synthesis , its mechanism of action would depend on the specific reactions it is involved in.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified as a combustible solid .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular behavior. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting enzymes involved in metabolic processes, leading to reduced cell proliferation and growth. Furthermore, this compound has been reported to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target substrates . This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can intercalate into DNA, disrupting the normal structure and function of the nucleic acid, which can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The interaction of this compound with cytochrome P450 enzymes can influence its metabolic fate and the overall metabolic flux within the cell . Additionally, the presence of cofactors such as NADPH can affect the rate and extent of its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the nucleus can enhance its ability to interact with DNA and exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways . The precise localization of this compound can determine its functional outcomes and its potential as a therapeutic agent .

Properties

IUPAC Name

5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-11-6(9)5-4(8)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXHIJPFPEGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732032
Record name 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111237-76-3
Record name 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.